7-ethyl-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This purine-2,6-dione derivative features a 7-ethyl group, a 1,3-dimethyl backbone, and an 8-position substitution with a [4-(furan-2-carbonyl)piperazin-1-yl]methyl moiety. This compound belongs to the 1,3,8-trisubstituted purine-2,6-dione family, which has been explored for enzyme inhibition (e.g., phosphoenolpyruvate carboxykinase, PEPCK) and other bioactivities .
Properties
IUPAC Name |
7-ethyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O4/c1-4-25-14(20-16-15(25)18(27)22(3)19(28)21(16)2)12-23-7-9-24(10-8-23)17(26)13-6-5-11-29-13/h5-6,11H,4,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKVANLIKXSNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-ethyl-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a derivative of purine that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C₁₈H₃₁N₅O₃
- Molecular Weight : 357.48 g/mol
- SMILES Representation : C1=CN(C(=O)N1C2=C(N=C(N2C(=O)C)C)C)CC(C)CC(C)C
Structural Features
The compound features a purine core substituted with an ethyl group and a piperazine moiety linked to a furan-2-carbonyl group. This unique structure is hypothesized to contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of the compound exhibit significant antimicrobial properties against various bacterial strains.
Antibacterial Efficacy
- Gram-positive Bacteria : The compound demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 µM .
- Mechanism of Action : The bactericidal action is primarily attributed to the inhibition of protein synthesis and subsequent disruption of nucleic acid synthesis .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against Candida species, outperforming standard antifungal agents like fluconazole in certain assays .
Biofilm Disruption
The ability of the compound to disrupt biofilms formed by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) was evaluated. The Minimum Biofilm Inhibitory Concentration (MBIC) for MRSA was found to be between 62.216 and 124.432 µg/mL . This suggests that the compound could be a promising candidate for treating biofilm-associated infections.
Study 1: Efficacy Against Resistant Strains
A study published in MDPI evaluated the effectiveness of various derivatives against resistant bacterial strains. The results indicated that the compound significantly inhibited biofilm formation in MRSA at concentrations lower than those required for planktonic growth inhibition .
Study 2: Structure-Activity Relationship
Research focusing on structure-activity relationships revealed that modifications to the piperazine ring and the furan moiety could enhance antibacterial potency while reducing toxicity. This study emphasizes the importance of structural optimization in developing new antimicrobial agents .
Data Summary
| Activity Type | Target Organisms | MIC Range (µM) | MBIC (µg/mL) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.625 - 125 | 62.216 - 124.432 |
| Enterococcus faecalis | 62.5 - 125 | ||
| Antifungal | Candida species | Not specified | Not specified |
Comparison with Similar Compounds
Substituent Analysis at Key Positions
The table below compares substituents at critical positions (1, 3, 7, 8) across similar compounds:
Key Observations :
- The hydroxy-phenoxypropyl group in introduces polar interactions but may reduce metabolic stability.
- Position 8 : The furan-2-carbonyl group (target and ) enhances lipophilicity compared to the hydroxyethyl-piperazine in , which could influence binding to hydrophobic enzyme pockets.
- Molecular Weight : The target’s lower molecular weight (~449.5 vs. ~505.6 in ) suggests better compliance with Lipinski’s rule for drug-likeness.
Bioactivity and Functional Implications
While direct bioactivity data for the target compound is unavailable, insights can be drawn from analogs:
- PEPCK Inhibition : Compounds with 8-thioxo or piperazine-linked groups (e.g., ) have shown inhibition of PEPCK, a key enzyme in gluconeogenesis. The target’s furan-carbonyl group may enhance binding via aromatic stacking .
- Solubility and Pharmacokinetics: The piperazine-furan moiety in the target and balances lipophilicity and solubility, whereas the hydroxyethyl-phenoxy group in may improve aqueous solubility but increase metabolic susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
